REACTION_CXSMILES
|
[BH4-].[Na+].[N:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[C:5](C=O)[CH:4]=1.[CH3:15][OH:16]>>[N:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][C:11]=2[CH2:15][OH:16])[CH:6]=[CH:5][CH:4]=1 |f:0.1|
|
Name
|
|
Quantity
|
280 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
1.06 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC2=CC=CC=C12)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
stirring with 10 mL (aq) sat. NH4Cl
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
CUSTOM
|
Details
|
was quenched after 3 hours
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
Mixture was extracted with ethyl acetate (3×30 ml)
|
Type
|
WASH
|
Details
|
Combined organics were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
Crude material was purified by chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=CC2=CC=CC(=C12)CO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |